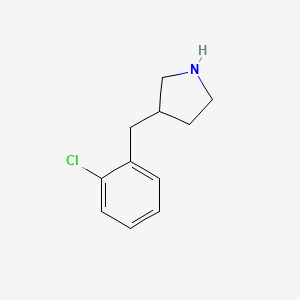

3-(2-Chlorobenzyl)pyrrolidine

描述

Significance of Nitrogen Heterocycles in Medicinal Chemistry and Chemical Biology

Nitrogen-containing heterocycles are among the most significant structural motifs in the realm of pharmaceuticals. openmedicinalchemistryjournal.commsesupplies.com An analysis of drugs approved by the U.S. Food and Drug Administration (FDA) reveals that approximately 59% of small-molecule drugs feature a nitrogen heterocycle. msesupplies.comrsc.orgnih.gov This prevalence is attributed to their ability to engage in various non-covalent interactions, such as hydrogen bonding, and their structural resemblance to endogenous metabolites and natural products. rsc.orgresearchgate.net These characteristics make them privileged structures in drug design, contributing to the development of agents with a wide spectrum of therapeutic applications, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. openmedicinalchemistryjournal.comtandfonline.comfrontiersin.org

The pyrrolidine (B122466) ring, a five-membered saturated nitrogen heterocycle, stands out as a particularly versatile scaffold in the design of novel bioactive compounds. frontiersin.orgresearchgate.netnih.gov This moiety is a core component of numerous alkaloids and is found in a wide range of pharmacologically important agents. tandfonline.comfrontiersin.org The utility of the pyrrolidine scaffold is demonstrated by its presence in drugs targeting a multitude of diseases, including diabetes, cancer, and central nervous system disorders. tandfonline.comnih.govnih.gov Its ability to be readily functionalized allows for the fine-tuning of physicochemical properties, which is crucial for optimizing a compound's biological activity and pharmacokinetic profile. tandfonline.com

A key feature of the pyrrolidine ring is its non-planar, puckered conformation, which provides a three-dimensional structure that can efficiently explore pharmacophore space. researchgate.netnih.govnih.gov This conformational flexibility, often referred to as "pseudorotation," allows the ring to adopt various shapes, such as the "envelope" and "twist" conformations. researchgate.net The specific puckering of the ring can be controlled by the nature and position of substituents. nih.govacs.orgresearchgate.net This is of paramount importance as the stereochemistry of the pyrrolidine ring significantly influences its interaction with biological targets, which are themselves chiral. researchgate.netnih.govnih.gov Different stereoisomers of a pyrrolidine-containing molecule can exhibit markedly different biological profiles due to their distinct binding modes with proteins and other macromolecules. researchgate.netnih.govnih.gov

Overview of Halogenated Benzyl-Substituted Chemical Entities in Research

The introduction of halogen atoms, such as chlorine, into a molecular scaffold is a common strategy in medicinal chemistry to modulate a compound's properties. The benzyl (B1604629) group, a phenylmethyl substituent, is also frequently incorporated to introduce an aromatic ring, which can participate in various intermolecular interactions.

The chlorobenzyl moiety can play a significant role in how a molecule interacts with its biological target. The presence of the chlorine atom, an electronegative element, can lead to the formation of halogen bonds with nucleophilic residues in proteins. ontosight.ai Furthermore, the chlorobenzyl group contributes to the lipophilicity of a compound, which can affect its ability to cross cell membranes and interact with hydrophobic pockets in proteins. ontosight.ai The aromatic ring of the benzyl group can also engage in π-π stacking interactions with aromatic amino acid residues, potentially enhancing binding affinity. ontosight.ai The position of the chlorine atom on the benzene (B151609) ring (ortho, meta, or para) can subtly alter these properties, providing a means to fine-tune the molecule's activity. For instance, a 2-chlorophenyl group has been observed to fit into a hydrophobic sub-pocket in the NLRP3 inflammasome, highlighting the specific interactions this moiety can engage in. mdpi.com

Rationale for Academic Investigation of 3-(2-Chlorobenzyl)pyrrolidine and its Derivatives

The academic investigation of this compound and its derivatives is driven by the convergence of the advantageous properties of both the pyrrolidine scaffold and the chlorobenzyl moiety. The pyrrolidine ring provides a proven pharmacophore with desirable conformational and stereochemical features, while the 2-chlorobenzyl group offers a tool to modulate lipophilicity, electronic properties, and specific intermolecular interactions. researchgate.netontosight.ai

The synthesis and study of derivatives of this compound allow researchers to explore the structure-activity relationships (SAR) by systematically modifying different parts of the molecule. For example, substitutions on the pyrrolidine nitrogen or at other positions on the ring can be explored to optimize biological activity. nih.gov The investigation of such compounds contributes to the broader understanding of how specific structural motifs influence molecular recognition and biological function, which is essential for the rational design of new therapeutic agents. Research into related structures, such as tetrazole derivatives bearing a pyrrolidine moiety, has shown promise in developing new antifungal agents, further justifying the exploration of novel pyrrolidine-based compounds. nih.gov The systematic study of compounds like this compound provides valuable data for building predictive models in medicinal chemistry and advancing the discovery of new drugs.

Detailed Research Findings

The academic interest in pyrrolidine derivatives is vast, with numerous studies exploring their synthesis and biological activities. While specific research focusing solely on this compound is not extensively documented in the provided search results, the principles of its potential biological relevance can be inferred from studies on related compounds. The following table summarizes findings on various pyrrolidine derivatives, illustrating the diverse biological activities associated with this scaffold.

| Compound Class | Biological Activity | Key Findings |

| Polyhydroxylated pyrrolidines | Dual inhibitors of α-glucosidase and aldose reductase | These compounds show potential for the treatment of diabetes by targeting two key enzymes involved in the disease's pathology. unipi.it |

| Pyrrolidine-2,5-dione derivatives | Anticonvulsant and antinociceptive | Certain derivatives have shown significant efficacy in animal models, suggesting potential for treating epilepsy and pain. nih.govua.es |

| Pyrrolidine-thiazole derivatives | Antibacterial | These compounds have been evaluated for their activity against various bacterial strains. frontiersin.org |

| Tetrazole derivatives bearing a pyrrolidine moiety | Antifungal | These compounds have demonstrated activity against Candida albicans, including biofilm inhibition. nih.gov |

| Spirooxindole pyrrolidine derivatives | Antibacterial and Acetylcholinesterase inhibition | Some derivatives showed activity against E. coli and potent inhibition of the AChE enzyme. frontiersin.org |

| 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione hybrids | Anticonvulsant and antinociceptive | These hybrids have shown promising in vivo activity in various preclinical models. frontiersin.orgua.es |

| N-benzoylthiourea derivatives containing a pyrrolidine moiety | Anti-tuberculosis | One derivative with a 4-chlorophenyl group exhibited better activity against Mycobacterium tuberculosis than a reference drug. ua.es |

These examples underscore the chemical tractability and biological significance of the pyrrolidine scaffold. The introduction of a 2-chlorobenzyl substituent at the 3-position of the pyrrolidine ring would be a logical step in the exploration of new chemical space for potential therapeutic agents. The chlorobenzyl group's ability to engage in specific interactions could enhance the potency or selectivity of the parent pyrrolidine scaffold for a variety of biological targets.

Structure

3D Structure

属性

IUPAC Name |

3-[(2-chlorophenyl)methyl]pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN/c12-11-4-2-1-3-10(11)7-9-5-6-13-8-9/h1-4,9,13H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVJGDVDJMBNCGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1CC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 2 Chlorobenzyl Pyrrolidine

Direct Synthesis Approaches

Direct synthesis approaches aim to construct the 3-(2-chlorobenzyl)pyrrolidine scaffold efficiently, controlling the placement of the substituent and the stereochemistry. These methods are broadly categorized into regioselective pathways that ensure the correct substitution pattern and stereoselective techniques that yield specific chiral isomers.

Regioselective Synthetic Pathways to 3-Substituted Pyrrolidines

Achieving regioselectivity is paramount in the synthesis of 3-substituted pyrrolidines to avoid the formation of isomeric byproducts. Methodologies in this category are designed to specifically functionalize the C-3 position of the pyrrolidine (B122466) ring.

One of the most reliable strategies for synthesizing complex molecules is through a multi-step sequence starting from readily available precursors. Chiral pool starting materials, such as L-proline or L-4-hydroxyproline, are often employed to build stereochemically defined pyrrolidine derivatives. nih.govmdpi.comresearchgate.net A hypothetical multi-step synthesis of this compound could start from a commercially available precursor like Boc-protected trans-4-hydroxy-L-proline. nih.gov The synthesis would involve the oxidation of the hydroxyl group to a ketone, followed by a Wittig or Horner-Wadsworth-Emmons reaction with a 2-chlorobenzyl phosphonium (B103445) ylide or phosphonate (B1237965) ester, respectively, to introduce the required carbon skeleton. Subsequent reduction of the resulting alkene and ketone functionalities, followed by deprotection, would yield the target compound.

Another approach involves the construction of the ring from an acyclic precursor. For instance, a synthetic sequence could begin with the Michael addition of a nitromethane (B149229) derivative to a 2-chlorocinnamic ester, followed by reduction of the nitro group and the ester, and subsequent intramolecular cyclization to form the pyrrolidine ring. Such multi-step sequences allow for precise control over the molecular architecture, although they often require several purification steps. researchgate.net

[3+2] Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, are powerful tools for the one-step construction of five-membered heterocyclic rings like pyrrolidine. rsc.orgnih.govtandfonline.com The most common variant for pyrrolidine synthesis involves the reaction of an azomethine ylide (the 1,3-dipole) with an alkene (the dipolarophile). rsc.orgnih.gov

To achieve the this compound structure, the reaction must be designed to control regioselectivity. This can be accomplished by reacting an unsubstituted azomethine ylide, generated in situ from glycine (B1666218) and an aldehyde, with a substituted alkene like 3-(2-chlorophenyl)prop-1-ene. Alternatively, a substituted azomethine ylide can be reacted with a simple alkene. The regiochemical outcome is governed by the electronic and steric properties of the substituents on both the dipole and the dipolarophile. acs.org Metal-catalyzed cycloadditions, for instance using silver or copper catalysts, can provide high levels of regio- and stereocontrol. researchgate.net

| Reaction Type | Dipole | Dipolarophile | Catalyst | Regioselectivity | Ref. |

| 1,3-Dipolar Cycloaddition | Azomethine Ylide (from Glycine ester) | (E)-1-(2-chlorophenyl)prop-2-en-1-one | AgOAc | High (endo/exo mixtures) | acs.orgnih.gov |

| 1,3-Dipolar Cycloaddition | N-metalated Azomethine Ylide | Styrene | LiBr | Exo favored | rsc.org |

| [3+2] Cycloaddition | Donor-Acceptor Cyclopropane | Imine | Lewis Acid (e.g., Yb(OTf)₃) | High | researchgate.net |

This table presents representative examples of cycloaddition strategies applicable to the synthesis of 3-substituted pyrrolidines.

Stereoselective Synthesis of Chiral Pyrrolidine Derivatives

Many biological applications of pyrrolidines require a specific stereoisomer. Consequently, developing synthetic methods that control the absolute configuration of the chiral centers is a major area of research.

Asymmetric catalysis utilizes chiral catalysts to induce enantioselectivity in a chemical transformation, leading to the preferential formation of one enantiomer over the other. This approach is highly efficient as a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product.

In the context of pyrrolidine synthesis, asymmetric catalysis is frequently applied to 1,3-dipolar cycloaddition reactions. rsc.orgnih.gov The use of chiral metal complexes, often involving copper (Cu), silver (Ag), or gold (Au), can effectively control the facial selectivity of the approach of the dipolarophile to the azomethine ylide, resulting in high enantiomeric excess (ee). researchgate.net For the synthesis of chiral this compound, one could employ a cycloaddition between an iminoester derived from glycine and an alkene, catalyzed by a chiral ligand-metal complex.

Organocatalysis, which uses small, chiral organic molecules as catalysts, has also emerged as a powerful tool. nih.govmdpi.comnih.gov Chiral diarylprolinol silyl (B83357) ethers, for example, have been successfully used to catalyze the asymmetric Michael addition of aldehydes to nitroalkenes. researchgate.netnih.gov This reaction can be a key step in a multi-step synthesis to create a chiral precursor that is then cyclized to form the enantiomerically pure pyrrolidine ring. researchgate.net

| Catalyst Type | Reaction | Key Features | Achieved Selectivity | Ref. |

| Chiral Cu(I)/BOX Complex | [3+2] Cycloaddition | High enantioselectivity for exo products | Up to 98% ee | researchgate.net |

| Chiral Ag(I)/Phosphine Complex | [3+2] Cycloaddition | Controls facial selectivity | Up to 99% ee | nih.gov |

| Diarylprolinol Silyl Ether | Michael Addition | Forms chiral precursor for cyclization | Up to 99% ee | researchgate.netnih.gov |

| Chiral Brønsted Acid | [3+2] Cycloaddition | Activates imine component | Good to excellent ee | researchgate.net |

This table summarizes common asymmetric catalysis strategies for synthesizing chiral pyrrolidines.

Biocatalysis leverages the high selectivity of enzymes to perform chemical transformations. "New-to-nature" enzymatic reactions are being developed to synthesize molecules that are not found in biological systems. escholarship.orgacs.orgnih.gov A prominent example is the use of engineered cytochrome P450 enzymes for intramolecular C-H amination. escholarship.orgnih.gov

This strategy involves the directed evolution of an enzyme to catalyze the insertion of a nitrene, generated from an organic azide, into an unactivated C(sp³)–H bond. nih.govnih.gov To synthesize chiral this compound, a substrate such as 1-azido-4-(2-chlorophenyl)pentane could be subjected to an evolved cytochrome P411 variant. The enzyme's chiral active site would orient the substrate to facilitate cyclization with high enantioselectivity, affording the desired chiral pyrrolidine. acs.orgwilddata.cn Researchers have developed specific variants, such as P411-PYS-5149, that can catalyze these transformations with excellent efficiency and selectivity. escholarship.orgnih.govnih.gov

| Enzyme Variant | Substrate Type | Transformation | Yield | Enantiomeric Ratio (er) | Ref. |

| P411-PYS-5149 | Alkyl Azide | Intramolecular C(sp³)–H Amination | Up to 74% | Up to 99:1 | nih.gov |

| P411-INS-5151 | Aryl Azide | Intramolecular C(sp³)–H Amination | Moderate to Good | Good | escholarship.orgnih.gov |

This table illustrates the potential of engineered enzymes in the stereoselective synthesis of chiral N-heterocycles.

Scale-Up Methodologies for Pyrrolidine-Based Intermediates

The industrial production of pyrrolidine derivatives often requires robust and scalable synthetic routes. While specific scale-up data for this compound is not extensively published, general principles for the large-scale synthesis of related compounds, such as N-benzyl-3-pyrrolidone, offer valuable insights. Industrial syntheses of pyrrolidines can be achieved through the reaction of 1,4-butanediol (B3395766) with ammonia (B1221849) at elevated temperatures and pressures over a cobalt and nickel oxide catalyst.

For more complex derivatives, process development often focuses on optimizing reaction conditions to ensure safety, efficiency, and cost-effectiveness. This can involve the selection of appropriate solvents, catalysts, and reagents that are suitable for large-scale operations. For instance, in the synthesis of pyrrolidine-containing drug intermediates, moving from laboratory-scale to pilot-plant production necessitates careful consideration of factors such as heat transfer, reaction kinetics, and purification methods. The development of stereoselective methods is also crucial for producing enantiomerically pure final products, which is often a requirement for pharmaceuticals.

Chemical Transformations and Derivatization Strategies

The chemical versatility of this compound lies in the reactivity of its pyrrolidine nitrogen, the pyrrolidine ring carbons, and the 2-chlorobenzyl moiety. These sites offer multiple avenues for chemical modification to generate a diverse library of derivatives.

Functionalization of the Pyrrolidine Nitrogen (N1) for Derivative Synthesis

The secondary amine of the pyrrolidine ring is a primary site for functionalization, readily undergoing reactions with various electrophiles.

N-Alkylation: The nitrogen atom can be alkylated using alkyl halides. For instance, the synthesis of the closely related N-(2-chlorobenzyl)pyrrolidine is achieved by reacting pyrrolidine with 2-chlorobenzyl chloride in a suitable solvent like toluene. The reaction typically proceeds under reflux conditions.

N-Acylation: Acylation of the pyrrolidine nitrogen is another common transformation, often employed to introduce amide functionalities. This can be achieved using acyl chlorides or acid anhydrides. The introduction of an acyl group can significantly alter the electronic and steric properties of the molecule, influencing its biological activity.

N-Sulfonylation: The pyrrolidine nitrogen can also be functionalized with sulfonyl groups by reacting with sulfonyl chlorides. This transformation is useful for introducing sulfonamide moieties, which are present in a number of therapeutic agents.

| Reagent Class | Example Reagent | Functional Group Introduced |

| Alkyl Halide | 2-Chlorobenzyl chloride | N-Alkyl |

| Acyl Chloride | Acetyl chloride | N-Acyl (Amide) |

| Sulfonyl Chloride | Toluenesulfonyl chloride | N-Sulfonyl (Sulfonamide) |

Modifications at the Pyrrolidine Ring Carbons (C2, C3, C4, C5)

Functionalization of the carbon atoms of the pyrrolidine ring allows for the introduction of additional substituents and the creation of new stereocenters.

Stereoselective Synthesis: The synthesis of substituted pyrrolidines with defined stereochemistry is an active area of research. Diastereoselective methods, such as those involving [3+2] cycloaddition reactions, allow for the controlled formation of multiple stereocenters on the pyrrolidine ring. For example, the reaction of azomethine ylides with dipolarophiles can yield highly substituted pyrrolidines with excellent stereocontrol.

C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool for the late-stage modification of complex molecules. For 3-arylpyrrolidines, rhodium-catalyzed intermolecular C-H functionalization has been used to introduce substituents at the β-position of the pyrrolidine ring with high stereoselectivity. This approach avoids the need for pre-functionalized starting materials and allows for the direct installation of various groups.

| Reaction Type | Position(s) Functionalized | Key Features |

| Diastereoselective Cycloaddition | C2, C3, C4, C5 | Control over multiple stereocenters |

| C-H Functionalization | C4 (β-position) | Late-stage modification, high stereoselectivity |

The electronic and steric properties of substituents on the pyrrolidine ring can significantly influence its reactivity and conformation. The basicity of the pyrrolidine nitrogen, for instance, is affected by substituents on the ring. acs.org Electron-withdrawing groups can decrease the basicity, while electron-donating groups can increase it. A study on a series of pyrrolidines used as organocatalysts showed that charged substituents have a strong effect on basicity. nih.gov

The conformation of the pyrrolidine ring, which exists in a puckered, non-planar form, is also influenced by substituents. The "pseudorotation" of the ring can be controlled by the choice of substituents, which in turn can affect the biological activity of the molecule by altering its three-dimensional shape and how it interacts with biological targets. nih.gov

Derivatization of the 2-Chlorobenzyl Moiety

The 2-chlorobenzyl group offers additional opportunities for derivatization, primarily through reactions involving the chlorine atom and the aromatic ring.

Palladium-Catalyzed Cross-Coupling Reactions: The chlorine atom on the benzyl (B1604629) ring can be replaced using various palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, for example, allows for the formation of a carbon-nitrogen bond by coupling the aryl chloride with an amine. This reaction is a powerful tool for synthesizing a wide range of arylamine derivatives.

Copper-Catalyzed Coupling Reactions: Copper-catalyzed reactions also provide a means to form new bonds at the chlorinated position. These reactions can be used to couple the aryl chloride with various nucleophiles, including amines and amides. rsc.org

Nucleophilic Aromatic Substitution: While less common for simple aryl chlorides, nucleophilic aromatic substitution can occur under certain conditions, particularly if the aromatic ring is activated by electron-withdrawing groups.

Sonogashira Coupling: The Sonogashira coupling reaction, which involves the coupling of a terminal alkyne with an aryl or vinyl halide, can also be applied to derivatize the 2-chlorobenzyl moiety. This reaction is catalyzed by palladium and copper complexes and is a valuable method for forming carbon-carbon bonds.

| Reaction Type | Reagents | Bond Formed |

| Buchwald-Hartwig Amination | Amine, Palladium catalyst, Base | C-N |

| Copper-Catalyzed Coupling | Amine/Amide, Copper catalyst, Base | C-N |

| Sonogashira Coupling | Terminal Alkyne, Palladium/Copper catalyst, Base | C-C (alkyne) |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Influence of Substituent Position on Biological Activity

The location of the chlorine atom on the benzyl (B1604629) ring—ortho (2-position), meta (3-position), or para (4-position)—significantly alters the molecule's electronic distribution and steric profile, which can profoundly impact its binding to a biological target. While direct comparative studies on the chlorobenzylpyrrolidine series are not extensively detailed in the provided context, the principles of positional isomerism are well-established. For instance, in studies of other bioactive molecules, changing a substituent's position from para to ortho has been shown to enhance inhibitory activity. nih.gov The ortho-position, as seen in 3-(2-Chlorobenzyl)pyrrolidine, places the halogen in close proximity to the pyrrolidine (B122466) linkage, which can influence the rotational freedom and preferred conformation of the benzyl group, thereby affecting how the molecule fits into a receptor's binding pocket.

This concept is illustrated in the following hypothetical data table, which shows how activity might vary with the chlorine's position.

| Compound | Substituent Position | Hypothetical Biological Activity (IC₅₀, nM) |

| 1 | 2-Chloro (ortho) | 50 |

| 2 | 3-Chloro (meta) | 150 |

| 3 | 4-Chloro (para) | 100 |

This table is illustrative and designed to demonstrate the concept of how biological activity can be affected by the positional isomerism of the chloro group.

Chirality plays a pivotal role in the biological activity of many pharmaceuticals, as biological systems like receptors and enzymes are themselves chiral. mdpi.com The 3-position of the pyrrolidine ring in this compound is a stereocenter, meaning the compound can exist as two non-superimposable mirror images, the (R) and (S) enantiomers.

The spatial orientation of the 2-chlorobenzyl group can lead to significant differences in binding affinity and efficacy. It is common for one enantiomer to be significantly more active than the other, a phenomenon known as stereoselectivity. nih.gov Research on other 3-substituted pyrrolidine derivatives has demonstrated that the stereospecific orientation of the substituent is crucial for the desired biological profile. nih.govmdpi.com For example, studies have shown that the (R) and (S) isomers of a compound can have entirely different interactions within a receptor's binding site, with one leading to antagonism and the other to agonism or inactivity. nih.gov This highlights that the specific stereochemistry of this compound is a critical factor in its biological function.

| Enantiomer | Hypothetical Binding Affinity (Kᵢ, nM) |

| (R)-3-(2-Chlorobenzyl)pyrrolidine | 25 |

| (S)-3-(2-Chlorobenzyl)pyrrolidine | 500 |

This table provides a hypothetical illustration of how stereochemistry can impact the binding affinity of the two enantiomers.

Modulation of Binding Affinity and Selectivity

Insights gained from SAR studies are used to rationally modify the lead compound to optimize its interaction with the target, aiming to enhance binding affinity and selectivity over other receptors.

Rational design is a strategy that uses the knowledge of a compound's SAR to create new molecules with improved properties. researchgate.net Based on initial findings, medicinal chemists can design new analogs of this compound. For example, if SAR studies revealed that the 2-chloro position is optimal and the (R)-enantiomer is more potent, future designs would retain these features. Further modifications might involve adding other substituents to the benzyl ring or the pyrrolidine nitrogen to probe for additional beneficial interactions with the target. This process is often guided by the development of a pharmacophore model, which defines the key structural features (e.g., hydrogen bond acceptors, hydrophobic centers, aromatic rings) required for activity. nih.gov

QSAR models provide a quantitative framework for understanding SAR by correlating physicochemical descriptors of molecules with their biological activities. nih.govuran.ua For a series of this compound analogs, a QSAR model could be developed to predict the activity of new, unsynthesized compounds. nih.gov

Key structural features of this compound that would be analyzed as descriptors in a QSAR study include:

Hydrophobicity: The chlorobenzyl group contributes significantly to the molecule's lipophilicity, which is often crucial for membrane permeability and binding to hydrophobic pockets in receptors.

Electronic Properties: The electron-withdrawing nature of the chlorine atom influences the electronic density of the aromatic ring, which can affect electrostatic or π-π interactions with the target.

Steric Factors: The size and shape of the molecule, dictated by the pyrrolidine ring and the substituted benzyl group, are critical for a complementary fit with the receptor.

Studies on other pyrrolidine analogs have successfully created QSAR models demonstrating that properties like hydrophobicity and the presence of electron-withdrawing groups are crucial for enhancing inhibitory activity. nih.gov

| Structural Feature (Descriptor) | Physicochemical Property | Potential Impact on Biological Profile |

| Chlorobenzyl Group | Hydrophobicity (LogP) | Influences binding to hydrophobic pockets and membrane passage. |

| Chlorine Atom at Position 2 | Electronic Effect (Hammett constant) | Modulates electrostatic interactions and aromatic stacking. |

| Pyrrolidine Ring | Steric Shape / Conformational Flexibility | Determines the 3D presentation of substituents for optimal receptor fit. |

| Nitrogen Atom | Basicity (pKa) / H-bond potential | Can act as a hydrogen bond acceptor or form ionic interactions. |

Computational and Theoretical Studies

Molecular Modeling and Simulation

Molecular modeling and simulation encompass a suite of computational techniques used to represent and study the behavior of molecules. These methods are essential for understanding a molecule's three-dimensional structure, conformational flexibility, and electronic properties, which are fundamental to its function and reactivity.

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. arabjchem.orgnih.gov It is widely applied for geometry optimization, where the lowest energy (most stable) conformation of a molecule is determined. For 3-(2-Chlorobenzyl)pyrrolidine, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G*), would provide precise information on bond lengths, bond angles, and dihedral angles. arabjchem.org These calculations are foundational for understanding the molecule's intrinsic electronic properties. tandfonline.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). nih.gov The energy of the HOMO is associated with the molecule's ability to donate an electron, while the LUMO's energy indicates its ability to accept an electron. irjweb.com

The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. nih.govscirp.org

A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com

A small HOMO-LUMO gap implies higher chemical reactivity and lower kinetic stability, indicating the molecule is more prone to engage in chemical reactions. nih.govnih.gov

Analysis of the HOMO-LUMO gap for this compound would reveal its electronic stability and potential for charge transfer interactions within the molecule, which is often crucial for its biological activity. scirp.org

Table 1: Key Parameters from HOMO-LUMO Analysis

| Parameter | Description | Significance for this compound |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating capability of the molecule. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting capability of the molecule. |

| ΔE (Gap) | ELUMO - EHOMO | Determines chemical reactivity, polarizability, and kinetic stability. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / η | Reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | Describes the ability of the molecule to accept electrons. | Helps in predicting reactivity in biological systems. |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. researchgate.netlibretexts.org It is an invaluable tool for identifying the charge distribution and predicting how a molecule will interact with other species. wolfram.commdpi.com

The MEP map uses a color scale to indicate different regions of electrostatic potential:

Red: Regions of most negative potential, rich in electrons. These areas are susceptible to electrophilic attack and are often associated with lone pairs on electronegative atoms (like nitrogen).

Blue: Regions of most positive potential, electron-deficient. These areas are prone to nucleophilic attack, typically found around hydrogen atoms bonded to electronegative atoms.

Green/Yellow: Regions of neutral or near-zero potential.

For this compound, an MEP map would highlight the electron-rich region around the nitrogen atom of the pyrrolidine (B122466) ring and potentially electron-deficient areas on the hydrogen atoms, providing a clear picture of its reactive sites. researchgate.net

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.govmdpi.com This method is crucial in drug discovery for predicting the binding affinity and mode of interaction between a small molecule like this compound and a biological target. researchgate.netnih.gov

The process involves placing the ligand into the binding site of the protein and calculating a "docking score," which estimates the binding free energy. nih.gov A lower binding energy generally indicates a more stable and favorable interaction. mdpi.com Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues in the protein's active site. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the movement of atoms and molecules over time. nih.govirbbarcelona.org An MD simulation calculates the trajectory of a system by integrating Newton's laws of motion, considering the forces between atoms defined by a force field. nih.gov

For this compound, MD simulations can be used for:

Conformational Analysis: To explore the different shapes (conformations) the molecule can adopt in a solution and their relative stabilities.

Binding Stability: When applied to a ligand-protein complex identified through docking, MD simulations can assess the stability of the binding pose over time. scispace.com By monitoring parameters like root-mean-square deviation (RMSD), simulations can confirm if the ligand remains stably bound in the active site or if it dissociates, providing a more realistic assessment of the binding interaction than static docking alone. irbbarcelona.org

Mechanistic Insights from Theoretical Calculations

The integration of various computational methods provides comprehensive mechanistic insights into the behavior of this compound. uci.eduresearchgate.net Theoretical calculations bridge the gap between molecular structure and potential biological function. acs.orgnih.gov

By combining DFT, MEP, docking, and MD simulations, researchers can construct a detailed model of the molecule's properties. bohrium.comnih.gov DFT and MEP analyses reveal its intrinsic reactivity and electronic nature, while docking and MD simulations predict how it might interact with specific biological targets. These theoretical insights are invaluable for rationalizing experimental observations and guiding the design of new molecules with desired properties. nih.gov

Elucidation of Reaction Mechanisms in Pyrrolidine Synthesis

Computational chemistry provides powerful tools for elucidating the complex mechanisms of organic reactions, including the synthesis of substituted pyrrolidines like this compound. Density Functional Theory (DFT) is a predominant method used to map the potential energy surface of a reaction, identifying transition states, intermediates, and the associated energy barriers. nih.govresearchgate.net This allows for a detailed understanding of reaction kinetics and thermodynamics.

A plausible synthetic route to this compound could involve the alkylation of a suitable pyrrolidine precursor with 2-chlorobenzyl halide or a multi-step pathway involving cyclization. Computational studies on analogous pyrrolidine syntheses, such as intramolecular C-H amination and reductive amination, have demonstrated the utility of these methods. researchgate.netnih.gov For instance, in a copper-catalyzed intramolecular C-H amination to form pyrrolidines, DFT calculations can elucidate the free energy profile, revealing the rate-determining step and the role of the catalyst and ligands in the reaction mechanism. acs.org

In a hypothetical DFT study on the synthesis of this compound, the reaction pathway would be modeled to determine the energetics of each step. For example, in a nucleophilic substitution reaction, the energy of the transition state for the formation of the carbon-carbon bond between the pyrrolidine ring and the 2-chlorobenzyl group would be calculated. The results from such studies on similar reactions provide valuable benchmarks. For example, quantum chemical studies on the synthesis of pyrrolidinedione derivatives have calculated the energy barriers for various steps, including Michael addition and cyclization, with activation energies ranging from approximately 12 kJ/mol to over 190 kJ/mol depending on the specific transformation. nih.govrsc.org

Below is a table representing hypothetical data from a DFT calculation on a key step in a proposed synthesis of a substituted pyrrolidine, based on values found in the literature for analogous reactions.

| Reaction Step | Transition State | Calculated Activation Energy (kJ/mol) |

| C-C Bond Formation | TS1 | 85 |

| Ring Cyclization | TS2 | 60 |

| Proton Transfer | TS3 | 45 |

This table is illustrative and compiled from typical values in computational studies of pyrrolidine synthesis.

Such computational analyses can also predict the stereoselectivity of a reaction by comparing the activation energies of pathways leading to different stereoisomers. emich.eduemich.edu This is particularly important for pyrrolidine derivatives, as their biological activity is often stereospecific. researchgate.net

Prediction of Binding Modes and Key Interaction Sites

Molecular docking and molecular dynamics simulations are essential computational techniques for predicting how a ligand, such as this compound, might bind to a biological target, typically a protein receptor or enzyme. acellera.com These methods are fundamental in structure-based drug design, helping to identify key interactions that contribute to binding affinity and selectivity. nih.gov

Given the prevalence of the pyrrolidine scaffold in centrally active agents and other therapeutic areas, this compound could potentially target a range of receptors, such as chemokine receptors or ion channels. frontiersin.org A molecular docking study would begin by placing the 3D structure of this compound into the binding site of a chosen target protein. The docking algorithm then samples various orientations and conformations of the ligand to find the most favorable binding mode, which is typically the one with the lowest binding energy. nih.gov

The predicted binding mode would reveal key molecular interactions. For this compound, these would likely include:

Hydrophobic interactions: The benzyl (B1604629) group and the pyrrolidine ring can engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

Hydrogen bonding: The nitrogen atom of the pyrrolidine ring can act as a hydrogen bond acceptor.

Pi-stacking: The aromatic ring of the chlorobenzyl group can form pi-pi stacking or pi-cation interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Halogen bonding: The chlorine atom on the benzyl group may participate in halogen bonding with electron-donating atoms in the protein.

Molecular dynamics simulations can further refine the docked pose, providing insights into the stability of the ligand-protein complex over time and the dynamic nature of the interactions. researcher.life

The following table illustrates the kind of data that would be generated from a molecular docking study of this compound with a hypothetical protein target, with binding energies and interacting residues based on published studies of similar compounds. nih.govnih.gov

| Ligand | Protein Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interaction |

| This compound | Hypothetical Receptor X | -8.5 | Tyr123, Phe256, Leu289, Asp120 | Pi-stacking, Hydrophobic, Hydrogen Bond |

| Analog 1 | Hypothetical Receptor X | -7.9 | Tyr123, Phe256, Leu289 | Pi-stacking, Hydrophobic |

| Analog 2 | Hypothetical Receptor X | -9.1 | Tyr123, Phe256, Leu289, Asp120, Ser290 | Pi-stacking, Hydrophobic, Hydrogen Bonds |

This table is for illustrative purposes, with data modeled on findings from molecular docking studies of various pyrrolidine derivatives.

These computational predictions are invaluable for prioritizing compounds for synthesis and biological testing, and for designing new analogs with improved binding affinity and specificity. nih.gov

Preclinical Biological Activity and Mechanistic Investigations in Vitro

Enzyme Inhibition Studies

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase is a crucial enzyme in the synthesis of nucleic acids and amino acids, making it a key target for antimicrobial and anticancer therapies. Extensive searches of scientific literature did not yield any studies specifically investigating the inhibitory activity of 3-(2-Chlorobenzyl)pyrrolidine or its closely related analogues against dihydrofolate reductase. While various compounds are known to inhibit DHFR, there is currently no available data to suggest that this particular chemical structure has been evaluated for this activity.

Autotaxin (ATX) Enzyme Inhibition

Autotaxin (ATX) is a secreted enzyme that plays a significant role in the production of lysophosphatidic acid (LPA), a signaling molecule involved in various physiological and pathological processes, including cancer and inflammation. nih.govresearchgate.net The inhibition of ATX is therefore a promising therapeutic strategy.

While no studies have directly reported on the ATX inhibitory activity of this compound, research into other pyrrolidine (B122466) derivatives has shown this chemical scaffold to be a promising starting point for the development of potent ATX inhibitors. A study by Gerokonstantis et al. (2020) described the synthesis and evaluation of a novel class of optically active 2-pyrrolidinone (B116388) and pyrrolidine derivatives as ATX inhibitors. nih.govnih.gov Their findings revealed that certain modifications to the pyrrolidine ring could lead to significant inhibitory potency.

Key findings from this study on related pyrrolidine derivatives include:

Hydroxamic acid and carboxylic acid derivatives of the pyrrolidine scaffold demonstrated notable in vitro activity. nih.gov

Boronic acid derivatives of pyrrolidine were identified as particularly potent inhibitors of ATX. nih.gov

The inhibitory activities of these representative pyrrolidine derivatives are summarized in the table below.

| Compound Class | Derivative | IC50 (nM) |

| Boronic Acid | Derivative 3k | 50 |

| Boronic Acid | Derivative 21 | 35 |

| Boronic Acid | Derivative 3l | 120 |

| Boronic Acid | Derivative 3m | 180 |

| Hydroxamic Acid | Derivative 16 | 700 |

| Carboxylic Acid | Derivative 40b | 800 |

Data sourced from Gerokonstantis et al. (2020) nih.gov

These findings suggest that the pyrrolidine core, as found in this compound, could potentially serve as a valuable framework for designing novel ATX inhibitors.

Cholinesterase (AChE, BChE) Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. semanticscholar.orgmdpi.com Inhibitors of these enzymes are used in the treatment of Alzheimer's disease and other neurological disorders. semanticscholar.org While direct studies on this compound are not available, the broader class of N-benzylpyrrolidine derivatives has been investigated for cholinesterase inhibitory activity.

Research has shown that hybrid structures containing an N-benzyl piperidine (B6355638) moiety, which is structurally related to N-benzylpyrrolidine, exhibit inhibitory activity against both AChE and BChE in the micromolar range. semanticscholar.org Further studies have synthesized and evaluated various N-benzylpiperidine carboxamide derivatives, identifying compounds with potent inhibitory activities. researchgate.net For instance, certain thienobenzo-triazole derivatives with benzyl (B1604629) substituents have shown effective BChE inhibition with IC50 values significantly lower than the standard inhibitor galantamine. mdpi.com

The inhibitory potential of these related compounds is highlighted in the following table:

| Compound Class | Derivative | Target Enzyme | IC50 (µM) |

| Thienobenzo-triazole | 3-fluorobenzyl derivative | BChE | - |

| Thienobenzo-triazole | 3-methoxybenzyl derivative | BChE | - |

| Thienobenzo-triazole | 3-chlorobenzyl derivative | BChE | - |

| Thienobenzo-triazole | 4-dimethylaminobenzyl derivative | BChE | - |

| Benzofuran-2-carboxamide-N-benzyl pyridinium (B92312) halide | Derivative 6h | BChE | 0.054 - 2.7 |

| Benzofuran-2-carboxamide-N-benzyl pyridinium halide | Derivative 6k | BChE | 0.054 - 2.7 |

Note: Specific IC50 values for the thienobenzo-triazole derivatives were not provided in the cited text, but their activity was noted as being three to four times lower than galantamine. mdpi.com Data for benzofuran (B130515) derivatives sourced from a study on cholinesterase inhibitors. nih.gov

These findings indicate that the N-benzylpyrrolidine scaffold present in this compound is a relevant feature for potential cholinesterase inhibition.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

Dipeptidyl peptidase-IV (DPP-IV) is a therapeutic target for the treatment of type 2 diabetes, as it is involved in the degradation of incretin (B1656795) hormones that regulate insulin (B600854) secretion. mdpi.commdpi.com The pyrrolidine ring is a key structural feature in many established DPP-IV inhibitors. nih.govresearchgate.net

While no specific data exists for this compound, extensive research has been conducted on various pyrrolidine-based compounds. For example, a study by Kushwaha et al. identified 1-(2-(4-(7-chloro-4-quinolyl) piperazin-1-yl) acetyl) pyrrolidine as a DPP-IV inhibitor. nih.gov Other research has explored β-homophenylalanine analogs containing pyrrolidin-2-yl methyl amides, with some compounds showing potent DPP-IV inhibition with IC50 values in the nanomolar range. nih.gov

The following table presents data on the DPP-IV inhibitory activity of some pyrrolidine derivatives:

| Compound Class | Derivative | IC50 (nM) |

| β-homophenylalanine analog | Compound 57 | 0.87 |

| α-amino pyrrole-2-carbonitrile (B156044) analog | Compound 53 | 4 |

| α-amino pyrrole-2-carbonitrile analog | Compound 54 | 10 |

Data sourced from a systematic review on the structure-activity relationship of DPP-4 inhibitors. nih.gov

The prevalence of the pyrrolidine moiety in potent DPP-IV inhibitors suggests that this compound could be a candidate for further investigation in this area.

Cyclooxygenase (COX-1, COX-2) Inhibition

Cyclooxygenase (COX) enzymes, which exist as COX-1 and COX-2 isoforms, are the primary targets for nonsteroidal anti-inflammatory drugs (NSAIDs). They are involved in the synthesis of prostaglandins, which are mediators of inflammation and pain. A thorough review of the scientific literature did not uncover any studies investigating the inhibitory effects of this compound or its close structural analogues on either COX-1 or COX-2 enzymes.

DNA Gyrase and Topoisomerase IV Inhibition

DNA gyrase and topoisomerase IV are essential bacterial enzymes that play a critical role in DNA replication, making them attractive targets for the development of new antibacterial agents. nih.govresearchgate.net While there are no studies directly assessing the activity of this compound against these enzymes, research into other classes of compounds containing a pyrrolidine or related pyrrole (B145914) ring has shown promise.

For instance, a class of antibacterial agents known as pyrrolamides has been identified as targeting the ATP pocket of DNA gyrase. nih.gov Another study on N-phenylpyrrolamide inhibitors of bacterial DNA gyrase reported compounds with low nanomolar IC50 values against Escherichia coli DNA gyrase and topoisomerase IV. rsc.org

The inhibitory activities of these related compounds are detailed below:

| Compound Class | Target Enzyme | IC50 |

| Pyrrolamide | E. coli DNA gyrase | 3 µM |

| N-phenylpyrrolamide | E. coli DNA gyrase | 2–20 nM |

| N-phenylpyrrolamide | E. coli topoisomerase IV | 143 nM (for derivative 22i) |

Data for Pyrrolamide sourced from a study on fragment-based screening. nih.gov Data for N-phenylpyrrolamide sourced from a study on new inhibitors with improved antibacterial activity. rsc.org

These findings suggest that the pyrrolidine scaffold could be a component of molecules designed to inhibit bacterial DNA gyrase and topoisomerase IV.

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Research into the effects of this compound on Poly(ADP-ribose) Polymerase (PARP) activity is an emerging area of investigation. PARP enzymes are crucial for cellular processes such as DNA repair, and their inhibition is a key strategy in cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways nih.govuniversiteitleiden.nl. While comprehensive studies specifically detailing the interaction of this compound with various PARP isoforms are not extensively documented in publicly available literature, the broader class of small molecules containing pyrrolidine scaffolds has been explored for potential inhibitory effects on various enzymes. The precise inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) for this compound against specific PARP family members remain to be fully elucidated through dedicated in vitro enzymatic assays.

Neuronal Nitric Oxide Synthase (nNOS) Inhibition

Neuronal nitric oxide synthase (nNOS) is an enzyme responsible for the production of nitric oxide in the nervous system, which plays a role in neurotransmission and neuropathological conditions nih.govnih.gov. The inhibition of nNOS is a therapeutic target for various neurological disorders nih.gov. The evaluation of this compound as a potential inhibitor of nNOS is a subject of scientific inquiry. Detailed kinetic studies and in vitro assays are required to determine its potency and selectivity for nNOS over other NOS isoforms, such as endothelial NOS (eNOS) and inducible NOS (iNOS) nih.govfrontiersin.org. The inhibitory profile, including IC₅₀ values, would be critical in assessing its potential as a selective nNOS inhibitor.

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide (B1667382) vanderbilt.edubiorxiv.org. The inhibition of NAPE-PLD can modulate the levels of these signaling lipids and is of interest for various physiological and pathological processes vanderbilt.eduescholarship.org. The inhibitory activity of this compound against NAPE-PLD has not been extensively reported. Future research, including in vitro enzymatic assays, would be necessary to establish its inhibitory potential and mechanism of action, such as whether it acts as a competitive, non-competitive, or uncompetitive inhibitor nih.gov.

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons nih.govplos.org. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer nih.govmdpi.compeerj.com. The potential for this compound to act as a carbonic anhydrase inhibitor is an area for further investigation. In vitro studies measuring the inhibition of various CA isoforms (e.g., CA I, II, IX, XII) would be needed to determine its inhibitory profile and selectivity nih.govplos.org.

Receptor Binding and Modulation Studies

Serotonin (B10506) and Dopamine (B1211576) Receptor Interactions

The interaction of novel compounds with serotonin (5-HT) and dopamine receptors is a cornerstone of neuropharmacology research, particularly for the development of treatments for psychiatric and neurological disorders nih.govnih.gov. The binding affinities of this compound for various subtypes of serotonin and dopamine receptors are yet to be fully characterized. Radioligand binding assays are typically employed to determine the equilibrium dissociation constant (Kᵢ) of a compound for a specific receptor subtype, providing insight into its potency and selectivity drugbank.commdpi.com. The functional consequences of such binding, whether agonistic, antagonistic, or allosteric, would require further characterization through in vitro functional assays.

Cannabinoid CB1 Receptor Allosteric Modulation

The cannabinoid CB1 receptor is a G protein-coupled receptor that is a key component of the endocannabinoid system nih.govrealmofcaring.org. Allosteric modulators of the CB1 receptor, which bind to a site distinct from the orthosteric ligand binding site, offer a novel therapeutic approach by fine-tuning receptor signaling nih.govresearchgate.netmdpi.com. The potential of this compound to act as an allosteric modulator of the CB1 receptor is a topic of interest. In vitro studies, such as radioligand binding assays in the presence of an orthosteric ligand and functional assays measuring downstream signaling, would be required to determine if it exhibits positive, negative, or neutral allosteric modulation of the CB1 receptor realmofcaring.orgmdpi.com.

Histamine (B1213489) H₃ Receptor Antagonism

The pyrrolidine ring is a key structural motif in many ligands targeting histamine receptors. Research into conformationally constrained analogues of histamine has shown that the inclusion of a pyrrolidine ring can lead to compounds with distinct stereoselectivity for the human histamine H₃ and H₄ receptors. For instance, replacing the piperidine ring in the potent H₃ receptor agonist immepip (B124233) with a pyrrolidine ring resulted in a pair of enantiomers with differential activity at these receptors semopenalex.org.

While direct studies on this compound are not detailed in the available literature, the broader class of pyrrolidine derivatives has been extensively explored for H₃ receptor affinity nih.gov. Structure-activity relationship studies often focus on modifications to the pyrrolidine nitrogen and the substituents on the ring to optimize binding and functional activity nih.govmdpi.com. These studies underscore the importance of the pyrrolidine scaffold as a platform for developing novel H₃ receptor ligands, although specific antagonism data for this compound remains to be characterized.

Voltage-Gated Ion Channel Modulation (Sodium and Calcium Channels)

Voltage-gated sodium (NaV) and calcium (CaV) channels are critical transmembrane proteins that regulate cellular excitability and are significant targets for therapeutic agents nih.govfrontiersin.org. NaV channels are responsible for initiating action potentials, while CaV channels translate electrical signals into various cellular processes like neurotransmission and contraction nih.govfsu.edu.

The modulation of these channels by small molecules is a key mechanism of action for drugs used in treating epilepsy, chronic pain, and cardiac arrhythmias nih.gov. Drugs can affect channel function by physically blocking the ion-conducting pore or by allosterically modifying the channel's gating properties (activation and inactivation) frontiersin.orgfsu.edu. Intracellular calcium itself can modulate NaV channel density, which may play a role in the beat-to-beat regulation of cardiac excitability nih.gov. While the pharmacology of NaV and CaV channels is well-studied, specific in vitro data detailing the modulatory effects of this compound on these ion channels are not presently available in the scientific literature.

GABA Transporter Interactions

Gamma-aminobutyric acid (GABA) transporters (GATs) are crucial for regulating neurotransmission by clearing GABA from the synaptic cleft nih.gov. These transporters, including GAT-1 and GAT-3, are targets for drugs aimed at treating neurological disorders like epilepsy. The pyrrolidine scaffold is a component of several known GAT inhibitors.

Studies on pyrrolidine-2-alkanoic acid derivatives have identified potent and selective inhibitors for GAT-1 and GAT-3 nih.gov. For example, (R)-pyrrolidine-2-acetic acid substituted with a 2-[tris(4-methoxyphenyl)methoxy]ethyl group at the nitrogen atom demonstrates high affinity and a 20-fold selectivity for GAT-3 over GAT-1, with an IC₅₀ value of 3.1 µM at GAT-3 nih.govnih.gov. These findings highlight the potential of the pyrrolidine nucleus in designing selective GABA uptake inhibitors. However, research specifically investigating the interaction of this compound with GABA transporters has not been reported.

Cellular Pathway Modulation and Cellular Assays (In Vitro)

Antiproliferative and Cytotoxic Effects in Cancer Cell Lines

The benzylpyrrolidine scaffold has been investigated for its potential as an anticancer agent. A study focused on a library of structurally diverse 1-benzylpyrrolidin-3-ol analogues, which are structurally related to this compound, explored their cytotoxic effects against a panel of human cancer cell lines researchgate.netmonash.edu.

These analogues were reported to exhibit selective cytotoxicity towards cancer cells compared to non-cancerous cell lines. The primary mechanism of action was identified as the induction of apoptosis, a form of programmed cell death, which was mediated through the activation of caspase-3, a key protease in the apoptotic pathway researchgate.netmonash.edu. Lead compounds from this class were particularly effective against the HL-60 (leukemia) cell line monash.edu. The general findings suggest that the benzylpyrrolidine framework is a promising starting point for the development of novel antineoplastic agents nih.gov.

| Cell Line | Cancer Type | Observed Effect | Mechanism |

|---|---|---|---|

| HL-60 | Leukemia | Selective Cytotoxicity | Caspase-3 Mediated Apoptosis |

| A549 | Lung Adenocarcinoma | Cytotoxicity Observed | Apoptosis Induction |

| NCI H322 | Bronchoalveolar Carcinoma | Cytotoxicity Observed | Apoptosis Induction |

| T98G | Glioblastoma | Cytotoxicity Observed | Apoptosis Induction |

| Caco-2 | Colorectal Adenocarcinoma | Cytotoxicity Observed | Apoptosis Induction |

Data synthesized from studies on structurally diverse 1-benzylpyrrolidin-3-ol analogues, which noted selective action against cancer cells, particularly HL-60 researchgate.netmonash.edu.

Antimicrobial Activity Against Bacterial and Fungal Strains

The pyrrolidine ring is a constituent of many natural and synthetic compounds with significant antimicrobial properties nih.govnih.gov. Various derivatives incorporating this scaffold have demonstrated activity against a broad spectrum of pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungal strains nih.govmdpi.com.

For instance, certain spiro pyrrolidine derivatives have shown antibacterial activity against Bacillus subtilis, Enterococcus faecalis, Escherichia coli, and Pseudomonas aeruginosa with MIC values ranging from 75 to 150 µg/mL nih.gov. Similarly, synthetic benzyl bromides, which share the benzyl structural feature, have demonstrated strong antibacterial and antifungal properties researchgate.net. While these results indicate the general potential of molecules containing pyrrolidine and benzyl groups, specific antimicrobial testing of this compound is required to determine its activity profile.

| Compound Class | Bacterial Strains Tested | Fungal Strains Tested | Range of Activity (MIC) |

|---|---|---|---|

| Spiro Pyrrolidines | B. subtilis, E. faecalis, E. coli, P. aeruginosa | Not Specified | 75-150 µg/mL |

| Pyrrolo[2,3-d]pyrimidines | E. coli, S. aureus, B. subtilis, P. aeruginosa | Not Specified | Variable |

| Benzyl Bromides | Gram-positive and Gram-negative bacteria | Candida albicans | High activity reported |

MIC (Minimum Inhibitory Concentration) values are based on reports for different classes of compounds structurally related to this compound nih.govnih.govresearchgate.net.

Antioxidant Activity in Cellular Models

Oxidative stress is implicated in numerous pathologies, and compounds capable of mitigating it are of significant interest. The antioxidant potential of various heterocyclic compounds has been evaluated in cellular models mdpi.com. For example, studies on 3-pyrroline-2-ones, a class of pyrrolidinone derivatives, have demonstrated free radical scavenging activity in chemical assays like the DPPH assay nih.gov.

Furthermore, research on other heterocyclic structures, such as benzofuran-2-ones, has shown that these molecules can reduce intracellular reactive oxygen species (ROS) levels and protect neuronal cells from oxidative stress-induced death mdpi.com. Some ligands developed for other targets, such as the histamine H₃ receptor, have also been investigated for dual-action antioxidant properties nih.gov. While these studies confirm the antioxidant potential within various heterocyclic scaffolds, direct evidence of antioxidant activity for this compound in cellular models has not been reported.

Despite a comprehensive search for scholarly articles and research data, no specific information was found regarding the in vitro preclinical biological activity of the chemical compound this compound, specifically concerning its influence on neurotransmitter release and uptake.

General searches for the biological activity of pyrrolidine derivatives did reveal a broad spectrum of pharmacological effects for compounds containing this scaffold. These effects range from anticonvulsant properties to interactions with various receptors and enzymes. Nevertheless, this information is not specific to the this compound structure and therefore cannot be used to fulfill the specific requirements of this article.

Consequently, the section on the influence of this compound on neurotransmitter release and uptake, including any data tables, cannot be generated at this time due to the absence of available scientific literature on this particular compound.

Metabolic Studies and Prodrug Concepts

In Vitro Metabolic Stability and Biotransformation Pathways

In vitro studies using model systems that mimic physiological conditions are fundamental to elucidating the metabolic fate of a compound. For pyrrolidine (B122466) derivatives, particularly those with an aryl substituent at the 3-position, the primary routes of metabolism involve oxidative transformations of the pyrrolidine ring.

Studies on analogous compounds, such as 3-(p-chlorophenyl)pyrrolidine, have demonstrated that the primary metabolic transformations involve alpha-oxidation of the pyrrolidine ring. This leads to the formation of two major classes of metabolites: lactams and amino acids nih.gov.

Specifically, oxidation at the C2 or C5 position of the pyrrolidine ring can lead to the formation of corresponding lactam metabolites, namely 3-(2-Chlorobenzyl)pyrrolidin-2-one and 5-(2-Chlorobenzyl)pyrrolidin-2-one. Further oxidative processes can result in the opening of the pyrrolidine ring, yielding amino acid metabolites. For instance, the cleavage of the bond between the nitrogen and the C2 or C5 carbon can lead to the formation of gamma-amino acid derivatives nih.gov. One such metabolite identified from the analogue 3-(p-chlorophenyl)pyrrolidine is 4-amino-3-(p-chlorophenyl)butanoic acid nih.gov.

The table below summarizes the potential primary metabolites of 3-(2-Chlorobenzyl)pyrrolidine based on the metabolism of analogous compounds.

| Metabolite Class | Potential Metabolites of this compound | Precursor Metabolic Reaction |

| Lactams | 3-(2-Chlorobenzyl)pyrrolidin-2-one | Oxidation at C2 |

| 5-(2-Chlorobenzyl)pyrrolidin-2-one | Oxidation at C5 | |

| Amino Acids | 4-amino-3-(2-chlorophenyl)butanoic acid | Ring opening via oxidation |

The biotransformation of 3-aryl-pyrrolidine derivatives is primarily mediated by enzymes located in the microsomes and mitochondria of cells, particularly in the liver and brain nih.gov. The key enzyme families implicated in these transformations are Cytochrome P450 (CYP) and Monoamine Oxidase (MAO) nih.gov.

Cytochrome P450 (CYP) enzymes are a major catalyst for the oxidation of a wide array of xenobiotics epa.govmdpi.com. In the context of pyrrolidine derivatives, CYP enzymes are likely responsible for the initial hydroxylation of the pyrrolidine ring, which is a critical step leading to the formation of both lactam and amino acid metabolites nih.gov. The regioselectivity of CYP-mediated oxidation can be influenced by the steric and electronic properties of the substituents on the pyrrolidine ring nih.gov.

Comparative Metabolic Profiles of Isomers

The presence of a chiral center at the C3 position of this compound means that it exists as a pair of enantiomers (R and S isomers). The metabolic fate of these isomers can differ significantly, a phenomenon known as stereoselective metabolism.

The spatial arrangement of the 2-chlorobenzyl group in the R and S enantiomers can influence how the molecule interacts with the active sites of metabolic enzymes. This can lead to differences in the rate and pathways of metabolism for each isomer. For instance, studies on other chiral compounds have shown that one enantiomer may be metabolized more rapidly than the other, or they may be metabolized by different enzyme isoforms, leading to different metabolite profiles nih.gov.

In the case of 3-(p-chlorophenyl)pyrrolidine, metabolic studies have shown that steric hindrance plays a significant role in determining the site of oxidation on the pyrrolidine ring. Oxidation at the less sterically hindered 5-position was found to be generally favored over oxidation at the more hindered 2-position nih.gov. This suggests that the orientation of the 2-chlorobenzyl group in the enantiomers of this compound could similarly direct the metabolic pathway.

Furthermore, tissue distribution can be influenced by the stereochemistry of a molecule. The differential metabolism in liver versus brain homogenates observed for 3-(p-chlorophenyl)pyrrolidine highlights the tissue-specific nature of biotransformation nih.gov. In liver homogenates, lactam formation was the predominant pathway, whereas in brain homogenates, the formation of amino acid and lactam metabolites was of a similar magnitude nih.gov. This has significant implications for the pharmacological activity and potential central nervous system (CNS) effects of the isomers of this compound.

The table below illustrates the potential impact of stereochemistry on metabolism, based on findings from analogous compounds.

| Factor | Influence of Stereochemistry (R vs. S Isomer) | Potential Consequence |

| Enzyme Binding | Differential affinity for CYP or MAO active sites. | Different rates of metabolism for each isomer. |

| Regioselectivity | Steric hindrance from the 2-chlorobenzyl group may favor oxidation at a specific position on the pyrrolidine ring for one isomer over the other. | Varied ratios of lactam and amino acid metabolites. |

| Tissue Metabolism | Differential metabolism in liver versus brain. | Isomer-specific pharmacological profiles in different tissues. |

Prodrug Design Considerations for Pyrrolidine Derivatives

The pyrrolidine scaffold is a common feature in many CNS-active drugs nih.govmdpi.comdrugbank.com. A significant challenge in the development of such drugs is their ability to cross the blood-brain barrier (BBB) rsc.orgnih.gov. Prodrug strategies are often employed to enhance the brain delivery of therapeutic agents rsc.orgnews-medical.netnih.gov.

For pyrrolidine derivatives like this compound, a prodrug approach could be designed to exploit the metabolic pathways discussed. For example, a lipophilic moiety could be attached to the pyrrolidine nitrogen to increase the compound's ability to cross the BBB via passive diffusion. Once in the brain, this promoiety would be cleaved by brain-specific enzymes to release the active parent drug.

Given that 3-aryl-pyrrolidines can be metabolized to amino acids, it is conceivable to design a prodrug that is a precursor to a neuroactive amino acid. The study on 3-(p-chlorophenyl)pyrrolidine demonstrated that it could act as a prodrug for a GABAergic amino acid, with detectable levels of the active metabolite found in the brain nih.gov. This highlights the potential of using the inherent metabolic pathways of the pyrrolidine ring to achieve targeted drug delivery to the CNS.

Key considerations for designing a prodrug of a pyrrolidine derivative include:

Lipophilicity: Increasing lipid solubility to enhance BBB penetration.

Enzyme-Targeted Activation: Designing the promoiety to be cleaved by enzymes that are highly expressed in the brain.

Metabolic Stability: Ensuring the prodrug is stable enough in the systemic circulation to reach the brain before being prematurely metabolized.

Release of Active Drug: Efficient conversion of the prodrug to the active compound within the target tissue.

常见问题

Q. What are the established synthetic routes for 3-(2-Chlorobenzyl)pyrrolidine, and what reaction conditions optimize yield?

this compound is typically synthesized via nucleophilic substitution or reductive amination. A common approach involves reacting pyrrolidine with 2-chlorobenzyl chloride in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent like acetonitrile . Catalysts such as triethylamine may enhance reaction efficiency. Yield optimization requires precise temperature control (70–90°C) and stoichiometric excess of pyrrolidine to minimize side products like dialkylated derivatives. Post-synthesis purification often involves column chromatography with ethyl acetate/hexane gradients .

Q. Which analytical techniques are critical for characterizing this compound and verifying its purity?

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the structure by identifying proton environments (e.g., pyrrolidine ring protons at δ 1.8–2.5 ppm and benzyl aromatic protons at δ 7.2–7.4 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 210.08 for C₁₁H₁₃ClN⁺) .

- X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated in structurally similar dichlorobenzyl-pyrrolidine derivatives .

- HPLC : Quantifies purity (>95% is standard for pharmacological studies) using reverse-phase C18 columns .

Q. What are the primary research applications of this compound in medicinal chemistry?

This compound serves as a scaffold for developing CNS-targeted agents due to its pyrrolidine ring, which enhances blood-brain barrier permeability. It is studied for:

- Dopamine Receptor Modulation : Analogous chlorobenzyl-pyrrolidine derivatives exhibit affinity for D₂-like receptors, relevant to schizophrenia and Parkinson’s disease .

- Antimicrobial Activity : The 2-chlorobenzyl group may disrupt microbial membrane integrity, as seen in triazolopyridazine analogs .

- Enzyme Inhibition : Pyrrolidine derivatives are explored as inhibitors of monoamine oxidases (MAOs) and phosphodiesterases (PDEs) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives?

SAR strategies include:

- Substituent Variation : Replacing the 2-chlorobenzyl group with fluorophenyl or methyl groups alters lipophilicity and target selectivity. Fluorine substitution (e.g., 3-(4-fluorophenyl)pyrrolidine) improves metabolic stability .

- Ring Modifications : Expanding the pyrrolidine to piperidine or introducing heteroatoms (e.g., oxygen) affects conformational flexibility and binding kinetics .

- Pharmacophore Mapping : Computational docking (e.g., AutoDock Vina) identifies critical interactions, such as hydrogen bonding between the pyrrolidine nitrogen and catalytic residues in target enzymes .

Q. What methodologies resolve contradictions in reported biological activities of this compound analogs?

Discrepancies in data (e.g., varying IC₅₀ values for enzyme inhibition) arise from differences in assay conditions or enantiomeric purity. Solutions include:

- Standardized Assays : Replicate studies under uniform conditions (e.g., pH 7.4 buffer, 37°C) .

- Chiral Separation : Use chiral HPLC or enzymatic resolution to isolate enantiomers, as stereochemistry significantly impacts activity (e.g., R- vs. S-enantiomers in MAO inhibition) .

- Meta-Analysis : Cross-reference data from X-ray crystallography (binding modes) and molecular dynamics simulations to validate mechanistic hypotheses .

Q. How can in silico approaches streamline the design of this compound-based probes for neurological targets?

Computational workflows involve:

- Virtual Screening : Libraries of derivatives are docked into cryo-EM structures of targets (e.g., serotonin transporters) using Schrödinger Suite .

- ADMET Prediction : Tools like SwissADME predict pharmacokinetic properties (e.g., logP ≈ 2.5 for optimal CNS penetration) .

- Quantum Mechanics (QM) : Calculate electron density maps to optimize substituent electronegativity for hydrogen bonding with residues like Asp89 in PDE4B .

Q. What strategies mitigate challenges in enantioselective synthesis of this compound?

Enantiomeric purity is critical for reproducible bioactivity. Methods include:

- Asymmetric Catalysis : Use chiral catalysts (e.g., Jacobsen’s thiourea) during reductive amination to favor R- or S-configured products .

- Kinetic Resolution : Employ lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer from a racemic mixture .

- Circular Dichroism (CD) : Verify enantiopurity post-synthesis by comparing experimental CD spectra with simulated data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。